N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide, also known as BEZ235, is a small molecule inhibitor that targets phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. The PI3K/mTOR pathway is involved in various cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
Scientific Research Applications
Therapeutic Potential and Drug Discovery
Benzothiazole derivatives exhibit a wide spectrum of pharmacological activities, making them significant in therapeutic applications and drug discovery. These compounds have been identified for their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor activities. The structural simplicity of benzothiazoles, combined with their ease of synthesis, offers a versatile platform for developing new chemical entities aimed at treating various diseases. Specifically, 2-arylbenzothiazoles are highlighted for their potential in antitumor agents, demonstrating the importance of benzothiazole nucleus in the area of drug discovery and development (Kamal et al., 2015).
Structural Modifications for Chemotherapeutics
Benzothiazole scaffolds have been extensively explored for structural modifications, aiming to develop potential chemotherapeutics. These modifications enhance the biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for antitumor agents. The review on structural modifications and the development of new benzothiazoles and their conjugate systems as potential chemotherapeutics sheds light on the promising anticancer activity of these derivatives. It underscores the ongoing need for drug combinations that allow for lower dosages and the development of a new generation of drugs (Ahmed et al., 2012).
Application in Alzheimer's Disease Research
Benzothiazole derivatives have also been explored in the context of Alzheimer's disease, particularly in amyloid imaging. Radioligands based on benzothiazoles have been studied in Alzheimer's disease patients, demonstrating their utility in early detection and the evaluation of new antiamyloid therapies. This application highlights the breakthrough potential of benzothiazole derivatives in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, further illustrating the versatility of benzothiazoles in medical research (Nordberg, 2007).
properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-21-10-9-19-14-8-7-13(22-4-2)11-15(14)23-17(19)18-16(20)12-5-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUYTMGEUISURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.